Physalin B

Catalog No.
S589271
CAS No.
23133-56-4
M.F
C28H30O9
M. Wt
510.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Physalin B

CAS Number

23133-56-4

Product Name

Physalin B

IUPAC Name

(2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone

Molecular Formula

C28H30O9

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28?/m0/s1

InChI Key

HVTFEHJSUSPQBK-BLPYFLSOSA-N

SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

Synonyms

NSC-287088, physalin B

Canonical SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

Isomeric SMILES

C[C@]12C[C@@H]3[C@]4(C56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C

Anticancer Properties

Physalin B, a naturally occurring steroid glycoalkaloid found in plants like Physalis angulata, has shown promise in scientific research for its potential anticancer properties. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines, including melanoma and gastric cancer [].

  • Mechanism of action: Physalin B is believed to work by targeting multiple pathways within cancer cells. One mechanism involves inducing the expression of pro-apoptotic proteins like NOXA, which ultimately leads to the activation of caspases and mitochondrial dysfunction, triggering cell death.

Anti-inflammatory Properties

Research suggests Physalin B may also possess anti-inflammatory properties. Studies have shown its effectiveness in reducing inflammation in cell models and animal models of diseases like ulcerative colitis [, ].

  • Mechanism of action: Physalin B may achieve its anti-inflammatory effects by suppressing the NF-κB signaling pathway, a key player in inflammatory responses [].

Other Potential Applications

Scientific research is exploring the potential applications of Physalin B beyond cancer and inflammation. Some studies suggest it may have:

  • Antimicrobial activity: Physalin B has shown promise against various bacteria and fungi in laboratory settings.
  • Antip parasitic activity: Early research indicates potential for treating parasitic infections [].
  • Pain relief: Some studies suggest Physalin B may have pain-relieving properties [].

Physalin B is a bioactive compound belonging to the physalin family, which is derived from plants in the Solanaceae family, particularly Physalis species such as Physalis angulata and Physalis alkekengi. This compound is characterized by its unique cage-like structure, which contributes to its diverse biological activities. Physalin B has garnered attention for its potential therapeutic properties, particularly in cancer treatment and antimicrobial applications.

That are significant for its biological activity. It has been shown to inhibit the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins in cells. This inhibition is associated with increased production of mitochondrial reactive oxygen species (mito-ROS), which plays a crucial role in inducing apoptosis in cancer cells, such as HCT116 colon cancer cells . Additionally, physalin B can modulate signaling pathways involving extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase, which are implicated in cell survival and death .

Physalin B demonstrates a range of biological activities:

  • Antitumor Activity: It inhibits the viability of various cancer cell lines with an IC50 value of approximately 1.35 μmol/L in HCT116 cells, promoting apoptosis and autophagy .
  • Antimicrobial Effects: Physalin B suppresses quorum sensing in Staphylococcus aureus, potentially reducing virulence by inhibiting the binding of the AgrA protein to DNA . It also shows activity against Trypanosoma rangeli, enhancing mortality rates in infected larvae .
  • Immunomodulatory Effects: The compound has been reported to suppress inflammatory responses by inhibiting cytokine production in macrophages .

The synthesis of physalin B can be achieved through various methods, primarily involving extraction from natural sources. It is typically isolated from the ethanol extract of the aerial parts of Physalis divericata or other related species. The isolation process often includes chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (greater than 98%) . Synthetic approaches may also be explored in laboratory settings to produce physalin B analogs for further study.

Physalin B has several promising applications:

  • Cancer Therapy: Due to its ability to induce apoptosis and inhibit tumor growth, physalin B is being investigated as a potential therapeutic agent for various cancers .
  • Antimicrobial Treatments: Its effectiveness against bacterial infections, particularly methicillin-resistant Staphylococcus aureus, positions it as a candidate for developing new anti-virulence strategies .
  • Immunosuppressive Agent: The compound's ability to modulate immune responses suggests potential applications in treating autoimmune diseases or preventing transplant rejection .

Studies have shown that physalin B interacts with several cellular pathways:

  • It enhances mitochondrial reactive oxygen species production, which is linked to its pro-apoptotic effects .
  • The compound affects the NF-kB signaling pathway, inhibiting inflammatory responses in macrophages exposed to lipopolysaccharide .
  • In microbial studies, physalin B binds to AgrA, disrupting its function and thereby affecting gene expression related to virulence factors in bacteria .

Several compounds are structurally and functionally similar to physalin B. These include:

  • Physalin H: Shares similar structural characteristics and biological activities but exhibits different potency levels against quorum sensing in bacteria.
  • Isophysalin B: Another analog with comparable effects on microbial virulence but differing mechanisms of action.
  • Physalin D: Known for its distinct distribution characteristics and potential neuroprotective effects but less potent than physalin B in some assays.

Comparison Table

CompoundSource PlantMain ActivityUnique Feature
Physalin BPhysalis divericataAntitumor, AntimicrobialInduces apoptosis via mito-ROS
Physalin HPhysalis angulataAntimicrobialStronger Agr-QS suppression
Isophysalin BPhysalis alkekengiAntimicrobialDifferent binding affinity to AgrA
Physalin DPhysalis angulataNeuroprotectiveUnique tissue distribution profile

The uniqueness of physalin B lies in its potent antitumor activity combined with significant antimicrobial effects, making it a versatile candidate for further pharmacological exploration.

Physical Description

Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

510.18898253 g/mol

Monoisotopic Mass

510.18898253 g/mol

Heavy Atom Count

37

Melting Point

271 °C

Wikipedia

Physalin B

Dates

Modify: 2024-04-14

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